Tetraamminepalladium(II) sulfate

概要

説明

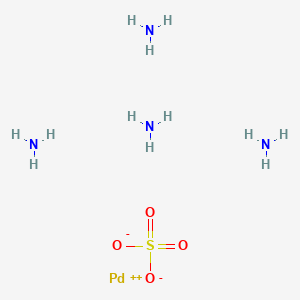

Tetraamminepalladium(II) sulfate: is a coordination compound with the chemical formula [Pd(NH3)4]SO4 . It is a palladium complex where the palladium ion is coordinated with four ammonia molecules and one sulfate ion. This compound is known for its applications in electroplating and catalysis, particularly in the electronics industry .

準備方法

Synthetic Routes and Reaction Conditions:

-

Method 1:

Starting Materials: Palladium powder, concentrated nitric acid, concentrated sulfuric acid, ammonia water.

Procedure: Palladium powder is added to a mixed solution of concentrated nitric acid and slightly excessive concentrated sulfuric acid. An oxidant is slowly added to the mixture, which is then heated until no brown gas escapes. The solution is cooled, diluted with distilled water, and ammonia water is added to adjust the pH.

-

Method 2:

Industrial Production Methods:

The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity, making it suitable for applications in electroplating and catalysis .

化学反応の分析

Reaction of Palladium(II) Chloride with Ammonia

Palladium chloride reacts with aqueous ammonia to form tetraamminedichloropalladium(II), which subsequently undergoes anion exchange with silver sulfate:

Key Data :

Reduction Reactions

The Pd(II) center in tetraamminepalladium(II) sulfate undergoes reduction under specific conditions:

Biological Reduction by Desulfovibrio desulfuricans

In the presence of formate as an electron donor, Pd(II) is reduced to elemental palladium nanoparticles:

Key Findings :

-

-

Nanoparticle thickness correlates with initial Pd concentration (up to 1 μm at 1500 mmol Pd/g biomass) .

| Pd(II) Loading (mmol/g biomass) | Reduction Efficiency (%) | Nanoparticle Thickness (nm) |

|---|---|---|

| 20 | >99 | 50–100 |

| 500 | >99 | 200–500 |

| 1500 | >99 | 800–1000 |

Ligand Exchange and Anion Replacement

The sulfate anion can be displaced by other ligands or counterions:

Chloride Displacement

In hydrochloric acid, sulfate is replaced by chloride:

This reaction is reversible and pH-dependent .

Catalytic Ligand Substitution

In organic synthesis, the ammonia ligands may be replaced by phosphines or nitriles to form active catalysts:

Such derivatives are used in cross-coupling reactions .

Thermal Decomposition

Thermogravimetric analysis reveals two-stage decomposition:

-

Ammonia Release :

-

Sulfate Decomposition :

Kinetic Data :

Stability and Hydrolysis

The compound hydrolyzes in acidic media, releasing ammonia:

Stability Data :

Spectroscopic Characterization

Key IR absorption bands confirm structural integrity post-reaction :

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(NH₃) | 3243, 3153 | Symmetric NH₃ stretching |

| δ(HNH) | 1625, 1301 | NH₃ deformation |

| ν(SO₄²⁻) | 1115, 618 | Sulfate symmetric stretching |

| ν(Pd-N) | 490 | Pd-N coordination |

科学的研究の応用

Electroplating

Overview

Tetraamminepalladium(II) sulfate is primarily used in the electroplating industry due to its high efficiency and environmental benefits. It serves as a palladium source for plating on electronic components, such as computer motherboards and network plugs.

Key Features

- High Electroplating Efficiency : The compound allows for uniform coating, which is crucial for electronic applications where conductivity and corrosion resistance are essential.

- Environmental Friendliness : Compared to traditional palladium salts, this compound offers a cleaner process with reduced toxic waste generation.

Case Study: Application in Electronics

A study highlighted the use of this compound in plating processes for electronic circuit boards. The results showed that the electroplated layers had superior adhesion and conductivity compared to those produced using conventional methods. This advancement has led to its adoption in high-performance electronics manufacturing.

Catalysis

Overview

this compound is also employed as a catalyst in various chemical reactions, including organic synthesis and hydrogenation processes.

Catalytic Properties

- Versatile Catalyst : The compound can facilitate reactions such as carbon-carbon bond formation and hydrogenation due to its ability to form palladium nanoparticles.

- Stability in Solution : Its solubility and stability make it suitable for aqueous phase reactions, enhancing reaction rates without compromising product quality.

Case Study: Hydrogenation Reactions

Research demonstrated that this compound effectively catalyzed the hydrogenation of alkenes under mild conditions. This application not only improved reaction yields but also minimized by-product formation, showcasing its potential in green chemistry practices.

Materials Science

Overview

In materials science, this compound is utilized for synthesizing palladium nanoparticles and thin films, which are critical for developing advanced materials with unique properties.

Applications in Nanotechnology

- Nanoparticle Synthesis : The compound serves as a precursor for producing palladium nanoparticles through reduction processes. These nanoparticles exhibit remarkable catalytic properties and are used in sensors and drug delivery systems.

- Thin Film Deposition : this compound is employed in chemical vapor deposition techniques to create thin films of palladium on various substrates, enhancing their functionality.

作用機序

Molecular Targets and Pathways:

Catalysis: In catalytic applications, tetraamminepalladium(II) sulfate acts as a source of palladium ions, which can facilitate various chemical transformations by forming active catalytic species.

Biological Interactions: In biological systems, palladium complexes can interact with cellular components, leading to potential therapeutic effects.

類似化合物との比較

Tetraamminepalladium(II) nitrate: Similar in structure but contains nitrate ions instead of sulfate.

Tetraammineplatinum(II) sulfate: Contains platinum instead of palladium.

Tetraamminecopper(II) sulfate: Contains copper instead of palladium.

Uniqueness:

Electroplating Efficiency: Tetraamminepalladium(II) sulfate is particularly noted for its high electroplating efficiency and environmental friendliness, making it a preferred choice in the electronics industry.

Catalytic Activity: The palladium center in this compound provides unique catalytic properties that are highly valued in organic synthesis.

生物活性

Tetraamminepalladium(II) sulfate, with the chemical formula , is a palladium complex that has garnered attention in various fields, particularly in biochemistry and materials science. Its biological activity is of significant interest due to its potential applications in antimicrobial and anticancer therapies, as well as its role in bioremediation processes.

Overview of this compound

- CAS Number : 13601-06-4

- Molecular Weight : 270.60 g/mol

- Form : White crystalline powder

- Purity : ≥99%

This compound is primarily used in palladium plating and catalysis within the electronics industry, but its biological implications are increasingly being explored .

Antimicrobial Properties

Research indicates that palladium complexes, including this compound, exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve the disruption of cellular functions through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. For instance, studies have shown that palladium nanoparticles can inhibit the growth of sulfate-reducing bacteria by coating their surfaces, thereby impeding metabolic processes such as sulfate reduction .

Antitumor Activity

This compound has also been investigated for its potential antitumor properties. Similar to platinum-based drugs like cisplatin, palladium complexes can bind to DNA and interfere with replication and transcription processes. This interaction can trigger apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

-

Inhibition of Sulfate-Reducing Bacteria :

- A study demonstrated that increasing concentrations of palladium coating on Desulfovibrio species led to significant inhibition of sulfate reduction. Cells coated with 800 mmol Pd/g dry weight exhibited a marked reduction in metabolic activity, highlighting the potential for palladium-based compounds in microbial control strategies .

- Cytotoxicity Assessment :

- Anticancer Mechanisms :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

azane;palladium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPHQZJZSJENIO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[O-]S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N4O4PdS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592759 | |

| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-06-4 | |

| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminopalladium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palladium tetraaminesulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。